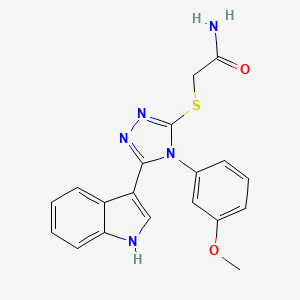

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

This compound is a triazole-based heterocyclic molecule featuring a 1H-indol-3-yl group at position 5 and a 3-methoxyphenyl substituent at position 4 of the 1,2,4-triazole ring. Its synthesis likely follows established routes for triazole-thioacetamides, involving cyclization of hydrazides or nucleophilic substitution reactions .

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-26-13-6-4-5-12(9-13)24-18(22-23-19(24)27-11-17(20)25)15-10-21-16-8-3-2-7-14(15)16/h2-10,21H,11H2,1H3,(H2,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICUPJGPOULSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)N)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Synthesis of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

Coupling of Indole and Triazole Rings: The indole and triazole rings are coupled using a thiol linker, typically through a nucleophilic substitution reaction.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.

Scientific Research Applications

Structural Features

| Component | Description |

|---|---|

| Indole | Known for modulating enzyme activities |

| Triazole | Involved in hydrogen bonding and receptor interactions |

| Thioacetamide | Enhances solubility and bioavailability |

Anticancer Activity

Research indicates that 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has shown potential in inhibiting cell proliferation. The indole component may interact with protein sites involved in cell signaling pathways, while the triazole ring stabilizes these interactions through hydrogen bonding.

Case Study: Inhibition of Tumor Growth

In vitro studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been reported to inhibit the growth of various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .

Antimicrobial Properties

The compound's structural similarity to known antimicrobial agents positions it as a candidate for developing new antibacterial and antifungal therapies. Its activity against methicillin-resistant Staphylococcus aureus (MRSA) has been highlighted in several studies .

Table: Antimicrobial Activity Comparison

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-... | 0.25–2 | Antibacterial |

| Clinafloxacin-triazole hybrid | 0.25–1 | Antibacterial |

| Ciprofloxacin-triazole hybrid | 0.046–3.11 | Antibacterial |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are attributed to its ability to modulate immune responses. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions that can include:

- Formation of the triazole ring.

- Introduction of the indole moiety.

- Thio-acetylation to yield the final product.

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole and triazole rings may facilitate binding to specific sites, while the methoxyphenyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the triazole ring and the thioacetamide side chain. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : Compounds like 9d (trifluoromethyl, nitro) show lower %C/H/N values due to higher electronegativity .

- Heteroaromatic Substitutions : Pyridinyl (e.g., 6a , 5q ) or indolyl groups enhance π-π stacking and solubility, critical for receptor binding .

- Thioacetamide vs. Ester : The target compound’s thioacetamide may improve bioavailability compared to ester derivatives (e.g., 9d ) .

Key Observations :

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a notable member of the triazole class of compounds, recognized for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, drawing on various research findings.

Structural Overview

The compound features a complex structure that integrates several functional groups:

- Indole moiety : Known for its role in various biological activities.

- Triazole ring : A versatile scaffold with established pharmacological properties.

- Thioether linkage : Enhances the compound's reactivity and biological interactions.

Molecular Details :

- CAS Number : 852145-43-8

- Molecular Weight : 524.64 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

- Formation of the indole derivative through electrophilic substitution.

- Cyclization to form the 1,2,4-triazole ring using hydrazine derivatives.

- Nucleophilic aromatic substitution to introduce the methoxyphenyl group.

- Formation of the thioether linkage by reacting a thiol with an electrophile.

This synthetic approach allows for careful optimization of reaction conditions to enhance yield and purity.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The indole and triazole components are crucial for binding to these targets, while the piperazine ring enhances solubility and bioavailability. This compound may inhibit enzyme activity or modulate receptor functions, leading to potential therapeutic effects.

Anticancer Properties

Research indicates that derivatives of triazoles exhibit significant anticancer activity. In vitro studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Some related compounds have demonstrated IC50 values in the range of 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines .

Antimicrobial Activity

The presence of the triazole ring suggests potential antimicrobial properties. Compounds containing similar structures have shown efficacy against a variety of pathogens, including resistant strains .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives:

- Cytotoxicity Assays : In vitro assays using MTT showed that certain triazole derivatives exhibit high cytotoxicity against tumor cell lines while maintaining low toxicity towards non-tumorigenic cells (e.g., MCF-10A) at concentrations up to 50 µM .

- Structure Activity Relationship (SAR) : Research emphasizes that modifications on the phenyl rings significantly impact anticancer activity, with electron-donating groups enhancing potency.

Summary Table of Biological Activities

Q & A

Q. What analytical approaches resolve ambiguities in distinguishing degradation products from synthetic impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.